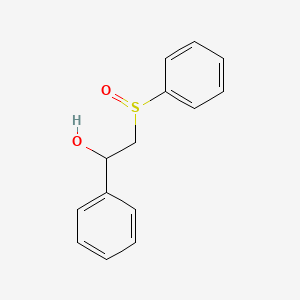
1-Phenyl-2-(phenylsulfinyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-(phenylsulfinyl)ethanol is an organic compound with the molecular formula C14H14O2S It is characterized by the presence of a phenyl group attached to a sulfinyl group, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-2-(phenylsulfinyl)ethanol can be synthesized through several methods. One common approach involves the reaction of benzenesulfinic acid with phenylacetylene in the presence of a catalyst such as anhydrous ferrous chloride in ethanol . Another method includes the reaction of benzenesulfonohydrazide with a suitable aldehyde or ketone in the presence of copper diacetate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-(phenylsulfinyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents are used under controlled conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
1-Phenyl-2-(phenylsulfinyl)ethanol has several applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(phenylsulfinyl)ethanol involves its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the phenyl groups may interact with aromatic receptors, modulating biological activities .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-(phenylsulfonyl)ethanol: Similar structure but with a sulfonyl group instead of a sulfinyl group.
1-Phenyl-2-(2-pyridyl)ethanol: Contains a pyridyl group instead of a phenylsulfinyl group.
Uniqueness
1-Phenyl-2-(phenylsulfinyl)ethanol is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. The sulfinyl group can undergo specific redox reactions that are not possible with sulfonyl or other substituents, making it a valuable compound for various applications .
Properties
CAS No. |
49639-26-1 |
|---|---|
Molecular Formula |
C14H14O2S |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
2-(benzenesulfinyl)-1-phenylethanol |
InChI |
InChI=1S/C14H14O2S/c15-14(12-7-3-1-4-8-12)11-17(16)13-9-5-2-6-10-13/h1-10,14-15H,11H2 |
InChI Key |
HDGGJVKMRKWGGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


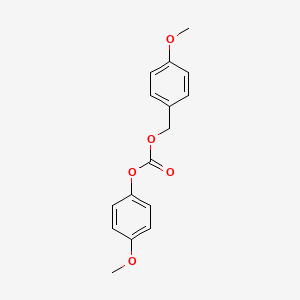
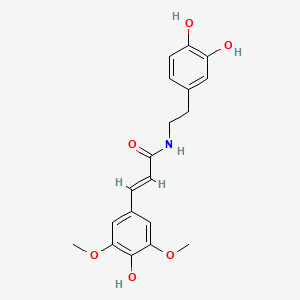

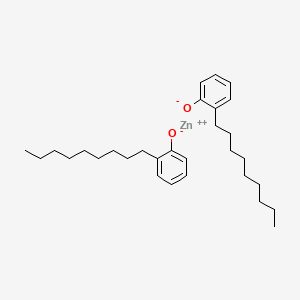
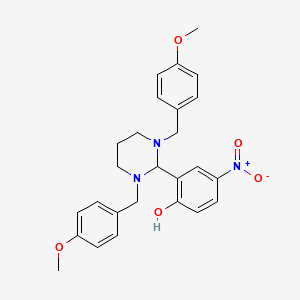
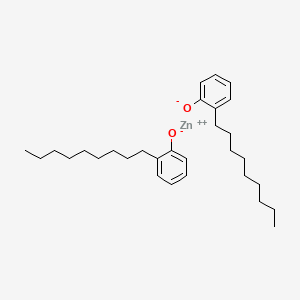
![7-(2-Hydroxyethyl)-8-[1-(hydroxymethyl)propylamino]-1,3-dimethyl-purine-2,6-dione](/img/structure/B12793934.png)


![[(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol;hydrochloride](/img/structure/B12793958.png)
![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12793972.png)



